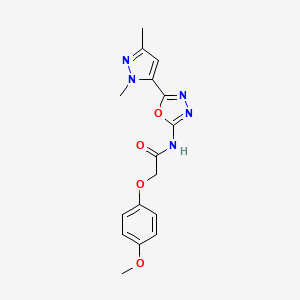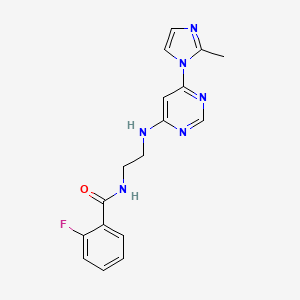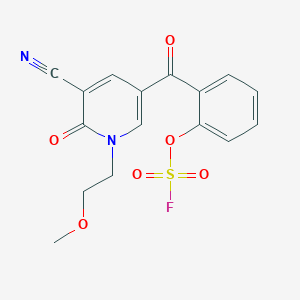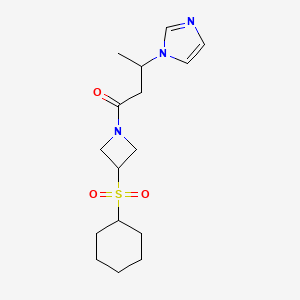
Benzyl 2-bromo-2,2-difluoroacetate
Vue d'ensemble
Description
Benzyl 2-bromo-2,2-difluoroacetate is a chemical compound with the linear formula C9H7BrF2O2 . It is used as a building block in the synthesis of a macrocyclic antifungal antibiotic .
Synthesis Analysis
The synthesis of Benzyl 2-bromo-2,2-difluoroacetate involves the removal of a bromine anion to generate an α-ester radical in the photocatalytic cycle . This radical then adds to the double bond of olefins to obtain the intermediate .
Molecular Structure Analysis
The molecular structure of Benzyl 2-bromo-2,2-difluoroacetate is represented by the InChI code 1S/C9H7BrF2O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2 . The molecular weight of the compound is 265.05 .
Physical And Chemical Properties Analysis
Benzyl 2-bromo-2,2-difluoroacetate is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Applications De Recherche Scientifique
Synthetic Intermediates for Pharmaceuticals
Benzyl 2-bromo-2,2-difluoroacetate serves as a versatile intermediate in the synthesis of pharmaceutical compounds. Researchers use it to introduce specific functional groups during drug development. For instance, it can participate in nucleophilic substitution reactions to create novel structures with potential therapeutic properties .
Antitumor Drug Synthesis
This compound plays a crucial role in the synthesis of the antitumor drug gemcitabine (also known as gemcitabine hydrochloride or gemzar ). Gemcitabine is used in chemotherapy to treat various cancers, including pancreatic, lung, and breast cancer. Benzyl 2-bromo-2,2-difluoroacetate is an essential intermediate in the production of gemcitabine, highlighting its significance in oncology research .
Copper-Catalyzed Arylation Reactions
Researchers have discovered that 2-bromo-2,2-difluoroacetamides, including benzyl 2-bromo-2,2-difluoroacetate, can be utilized in copper-catalyzed direct arylation reactions. These reactions enable the preparation of aromatic amides, which find applications in materials science, drug discovery, and organic synthesis .
Visible-Light-Driven 2,2-Difluoroacetylation
Ethyl 2-bromo-2,2-difluoroacetate, a close relative of benzyl 2-bromo-2,2-difluoroacetate, has been studied for visible-light-driven direct 2,2-difluoroacetylation reactions. These reactions occur under blue light irradiation and involve the introduction of difluoroacetyl groups into organic molecules. Such transformations expand the toolbox of synthetic chemists and contribute to green chemistry approaches .
Fluorinated Building Blocks
Fluorinated compounds are valuable in drug design due to their unique properties. Benzyl 2-bromo-2,2-difluoroacetate serves as a fluorinated building block, allowing researchers to incorporate difluoroacetyl moieties into complex molecules. These fluorinated fragments enhance drug stability, lipophilicity, and bioavailability .
Materials Science and High-Energy Materials
While less explored, the difluoroacetyl group in benzyl 2-bromo-2,2-difluoroacetate could have applications in materials science. Researchers may investigate its use in designing high-energy materials, such as propellants or explosives. The presence of fluorine atoms can significantly impact the energy content and stability of such compounds .
Mécanisme D'action
Target of Action
Benzyl 2-bromo-2,2-difluoroacetate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and high-energy materials . The primary targets of this compound are therefore the reactants in these synthesis reactions.
Mode of Action
In the photocatalytic cycle, Benzyl 2-bromo-2,2-difluoroacetate removes a bromine anion to generate an α-ester radical . This radical then adds to the double bond of olefins to obtain an intermediate .
Result of Action
The result of the action of Benzyl 2-bromo-2,2-difluoroacetate is the formation of new compounds through chemical reactions. For example, it is used as an intermediate in the synthesis of the antitumor drug gemcitabine .
Action Environment
The action of Benzyl 2-bromo-2,2-difluoroacetate can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, in the photocatalytic cycle, the reaction begins at a temperature of 20°C and the temperature is gradually increased to 50°C .
Safety and Hazards
Orientations Futures
Esters and their derivatives are widely distributed in natural products, pharmaceuticals, and fine chemicals . Therefore, the development of versatile synthetic methods of ester is still an important research topic in organic chemistry . The use of photo-induced transformations has attracted much attention in synthetic organic chemistry .
Propriétés
IUPAC Name |
benzyl 2-bromo-2,2-difluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBCQKXKMSMAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(F)(F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-bromo-2,2-difluoroacetate | |
CAS RN |
155820-63-6 | |
| Record name | benzyl 2-bromo-2,2-difluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2501533.png)
![ethyl 6-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2501534.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B2501538.png)

![N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B2501542.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2501543.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2501545.png)



